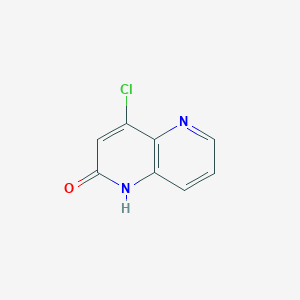![molecular formula C11H13ClN2OS B2682031 N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide CAS No. 380207-91-0](/img/structure/B2682031.png)
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, and can inhibit the growth of bacteria and fungi. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its effects are well-documented. However, there are also limitations to the use of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide. One area of research could focus on the development of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide derivatives with improved potency and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide and to elucidate its effects on different cell types. Finally, future research could explore the potential therapeutic applications of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-methylpropanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide by the addition of hydrochloric acid. The yield of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide can be improved by using a solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYLIJMHBPXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

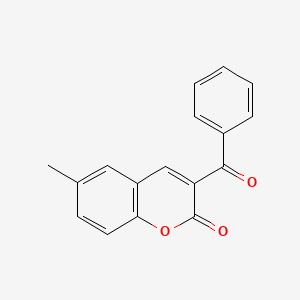
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
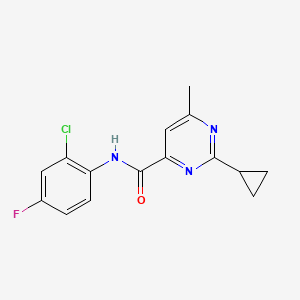
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![N-(3-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2681956.png)
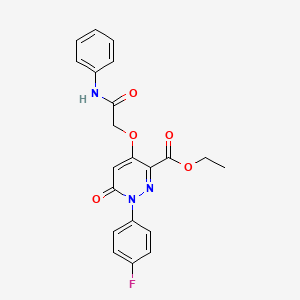
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)
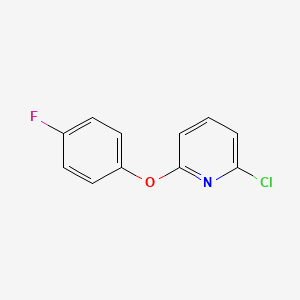
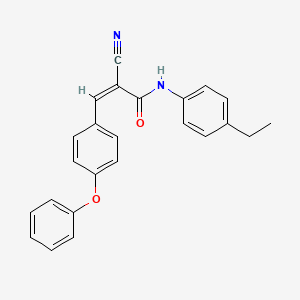
![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
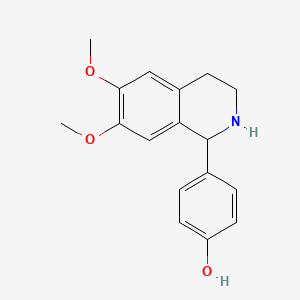
![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)
